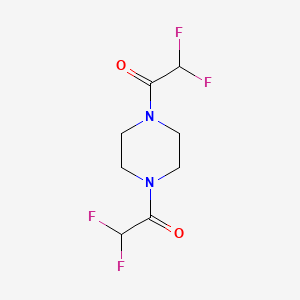

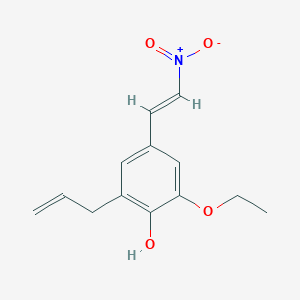

3-allyl-8-chloro-2-methyl-4-quinolinol

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

“3-allyl-8-chloro-2-methyl-4-quinolinol” is a derivative of quinoline, which is an essential heterocyclic compound due to its versatile applications in the fields of industrial and synthetic organic chemistry . It plays a major role in the field of medicinal chemistry .

Synthesis Analysis

There are different techniques for the synthesis of 2-methylquinoline, a core structure in “3-allyl-8-chloro-2-methyl-4-quinolinol”. For example, the Doebner–von Miller method is one of the well-known classical synthesis protocols .Applications De Recherche Scientifique

Medicinal Chemistry: Antiviral and Anticancer Applications

3-allyl-8-chloro-2-methyl-4-quinolinol: is a compound that has garnered attention in medicinal chemistry due to its structural similarity to quinoline derivatives known for their biological activities . Quinoline derivatives have been extensively studied for their antiviral properties, particularly against influenza and Coxsackie viruses . Additionally, these compounds have shown promise in anticancer research, with various quinoline-based molecules being investigated for their efficacy in treating different types of cancer cells .

Agriculture: Pesticide Development

In the agricultural sector, quinoline compounds, including 3-allyl-8-chloro-2-methyl-4-quinolinol , are explored for their potential use as pesticides . The structural features of quinolines allow for the synthesis of various derivatives that can be tailored for specific pest control applications, offering a targeted approach to crop protection.

Industrial Chemistry: Synthesis of Heterocyclic Compounds

The industrial synthesis of heterocyclic compounds often involves quinoline scaffolds due to their versatility and reactivity . 3-allyl-8-chloro-2-methyl-4-quinolinol can serve as a precursor or intermediate in the synthesis of complex organic molecules, contributing to the production of dyes, polymers, and other industrial chemicals.

Environmental Science: Pollutant Degradation

Quinoline derivatives are being researched for their role in environmental science, particularly in the degradation of pollutants . The reactivity of compounds like 3-allyl-8-chloro-2-methyl-4-quinolinol can be harnessed to break down toxic substances in water and soil, aiding in environmental remediation efforts.

Biotechnology: Enzyme Inhibition

In biotechnological research, quinoline derivatives are studied for their ability to inhibit specific enzymes . This property is crucial for the development of new drugs and treatments, as enzyme inhibition can regulate biological pathways involved in disease processes.

Chemistry Research: Organic Synthesis Methodologies

3-allyl-8-chloro-2-methyl-4-quinolinol: is also significant in the field of chemistry research, where it is used to develop new organic synthesis methodologies . Its structure allows for various chemical reactions, providing a platform for chemists to innovate and refine synthetic techniques.

Propriétés

IUPAC Name |

8-chloro-2-methyl-3-prop-2-enyl-1H-quinolin-4-one |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H12ClNO/c1-3-5-9-8(2)15-12-10(13(9)16)6-4-7-11(12)14/h3-4,6-7H,1,5H2,2H3,(H,15,16) |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PMKJFHGNLDEIJF-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C(=O)C2=C(N1)C(=CC=C2)Cl)CC=C |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H12ClNO |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

233.69 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

8-chloro-2-methyl-3-(prop-2-en-1-yl)quinolin-4(1H)-one | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![2-{4-[1-(4-chlorobenzyl)-1H-pyrazolo[3,4-d]pyrimidin-4-yl]-1-piperazinyl}ethanol](/img/structure/B5716471.png)

![4-chloro-N-methyl-N-[2-oxo-2-(1-piperidinyl)ethyl]benzenesulfonamide](/img/structure/B5716483.png)

![5-{[(4-fluorobenzyl)thio]methyl}-4-methyl-4H-1,2,4-triazole-3-thiol](/img/structure/B5716502.png)

![ethyl 5-(acetyloxy)-1,2-dimethyl-1H-benzo[g]indole-3-carboxylate](/img/structure/B5716516.png)

![2-[(6,7-dihydro-2,1,3-benzoxadiazol-4(5H)-ylideneamino)oxy]-N-(2-fluorophenyl)acetamide](/img/structure/B5716531.png)

![5-{[5-(phenylthio)-2-furyl]methylene}-2-thioxodihydro-4,6(1H,5H)-pyrimidinedione](/img/structure/B5716542.png)

![N-[(5-chloro-1H-indol-2-yl)methyl]-5-methyl-1,3-diphenyl-1H-pyrazole-4-carboxamide](/img/structure/B5716550.png)